REACTION_CXSMILES
|
C1O[C:4]2([CH2:9][CH2:8][C:7]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)(O)[CH2:6][CH2:5]2)[O:3]C1.O>C(O)(C(F)(F)F)=O>[F:17][C:14]1[CH:13]=[CH:12][C:11]([C:7]2[CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH:6]=2)=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
8.23 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)(O)C2=CC=C(C=C2)F)O1
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (2×75 mL)
|
Type
|
WASH
|
Details
|
The organic solution was washed with saturated bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |